molecular formula C13H8Cl4O2S B14321611 2,4,4',5-Tetrachloro-2'-(methylsulfonyl)-1,1'-biphenyl CAS No. 104086-06-8

2,4,4',5-Tetrachloro-2'-(methylsulfonyl)-1,1'-biphenyl

Cat. No.: B14321611
CAS No.: 104086-06-8
M. Wt: 370.1 g/mol
InChI Key: SYTCEDOCJUIGCP-UHFFFAOYSA-N
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Description

2,4,4’,5-Tetrachloro-2’-(methylsulfonyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of four chlorine atoms and a methylsulfonyl group attached to the biphenyl structure. It is known for its stability and resistance to degradation, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4’,5-Tetrachloro-2’-(methylsulfonyl)-1,1’-biphenyl typically involves the chlorination of biphenyl followed by the introduction of the methylsulfonyl group. One common method includes:

    Chlorination: Biphenyl is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the desired positions.

    Sulfonylation: The chlorinated biphenyl is then reacted with methylsulfonyl chloride in the presence of a base such as pyridine to introduce the methylsulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

2,4,4’,5-Tetrachloro-2’-(methylsulfonyl)-1,1’-biphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation and Reduction: The methylsulfonyl group can be oxidized to a sulfone or reduced to a sulfide under appropriate conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide, ammonia, or thiol compounds in solvents like ethanol or water.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products include hydroxylated, aminated, or thiolated biphenyl derivatives.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

Scientific Research Applications

2,4,4’,5-Tetrachloro-2’-(methylsulfonyl)-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of chlorination and sulfonylation on biphenyl structures.

    Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.

    Industry: Utilized in the development of materials with specific properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 2,4,4’,5-Tetrachloro-2’-(methylsulfonyl)-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and methylsulfonyl group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may modulate receptor activity by interacting with receptor binding sites.

Comparison with Similar Compounds

Similar Compounds

    2,4,4’,5-Tetrachlorobiphenyl: Lacks the methylsulfonyl group, making it less polar and potentially less reactive.

    2,4,4’,5-Tetrachloro-2’-(methylthio)-1,1’-biphenyl: Contains a methylthio group instead of a methylsulfonyl group, affecting its chemical reactivity and biological activity.

Uniqueness

2,4,4’,5-Tetrachloro-2’-(methylsulfonyl)-1,1’-biphenyl is unique due to the presence of both chlorine atoms and a methylsulfonyl group, which confer distinct chemical and biological properties. Its stability and resistance to degradation make it a valuable compound for various research applications.

Properties

CAS No.

104086-06-8

Molecular Formula

C13H8Cl4O2S

Molecular Weight

370.1 g/mol

IUPAC Name

1,2,4-trichloro-5-(4-chloro-2-methylsulfonylphenyl)benzene

InChI

InChI=1S/C13H8Cl4O2S/c1-20(18,19)13-4-7(14)2-3-8(13)9-5-11(16)12(17)6-10(9)15/h2-6H,1H3

InChI Key

SYTCEDOCJUIGCP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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